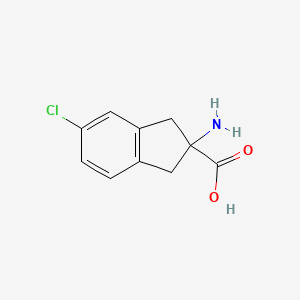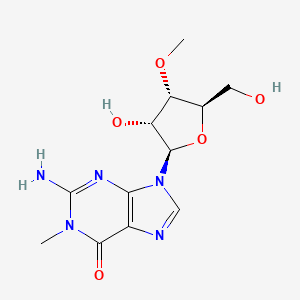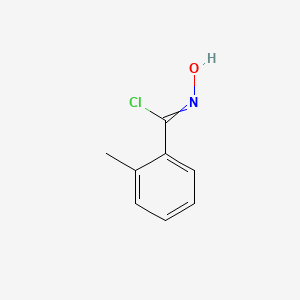![molecular formula C13H21N3O B3282022 (2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide CAS No. 744198-28-5](/img/structure/B3282022.png)
(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide
Descripción general
Descripción
“(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide” is a chemical compound with the CAS Number: 744198-28-5 . It has a molecular weight of 235.33 and its IUPAC name is (2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide . It is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21N3O/c1-16(2)9-8-15-13(17)12(14)10-11-6-4-3-5-7-11/h3-7,12H,8-10,14H2,1-2H3, (H,15,17)/t12-/m0/s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is an oil and is stored at a temperature of 4 degrees Celsius . Its molecular weight is 235.33 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Inhibition of Pathogenic Bacteria
PDMAEMA and its copolymers have been found to inhibit the growth of both harmful Gram-negative and Gram-positive bacteria . This makes them potentially useful in the development of antimicrobial agents.
Fabrication of Nanogels
PDMAEMA can be used to fabricate high-quality nanogels. These nanogels can be produced through dispersion polymerization in a water/2-methoxyethanol medium . The resulting PDMAEMA nanogel has potential applications in various fields, including biomedicine and delivery systems.
Bactericidal Activity
The quaternized PDMAEMA nanogel has been found to act as an effective bactericidal agent against both Gram-positive and Gram-negative pathogenic bacteria, such as Staphylococcus aureus and Acinetobacter baumannii .
Use in Biotechnology
Functional polymer colloids, like PDMAEMA, have been widely used in biotechnology . They bear reactive anionic or cationic groups, such as carboxyl, hydroxyl, amine, sulpho, or quaternary ammonium to exhibit specific reactivity for the desired purpose.
Use in Biomedicine
PDMAEMA and its copolymers have potential applications in biomedicine . Their unique properties make them suitable for use in drug and gene delivery systems.
Use in Coatings and Chromatography
PDMAEMA-based colloids have been used in coatings and chromatography . Their positive charge and reactivity make them suitable for these applications.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-16(2)9-8-15-13(17)12(14)10-11-6-4-3-5-7-11/h3-7,12H,8-10,14H2,1-2H3,(H,15,17)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDJWFAAXUDHKN-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCNC(=O)[C@H](CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



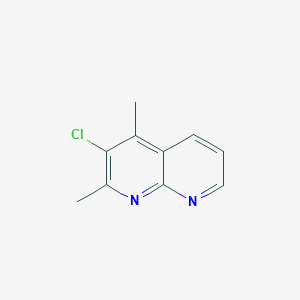
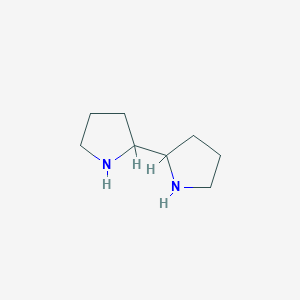
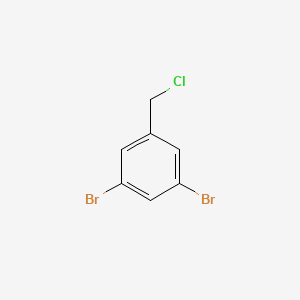
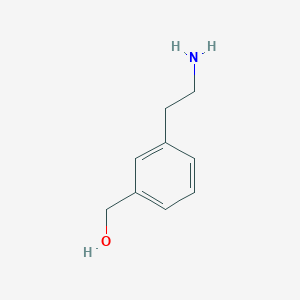
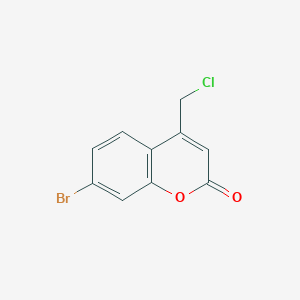
![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B3281986.png)
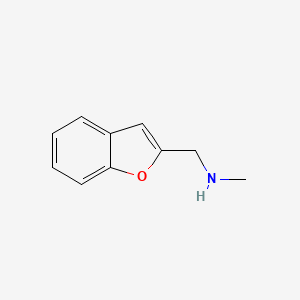
![Benzonitrile, 4-[(triphenylphosphoranylidene)amino]-](/img/structure/B3281992.png)



